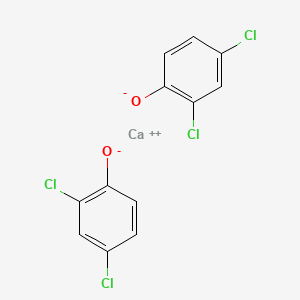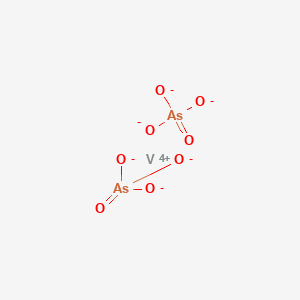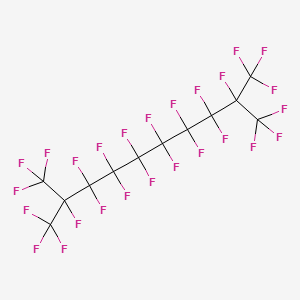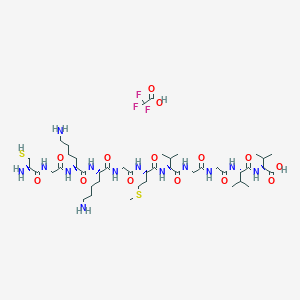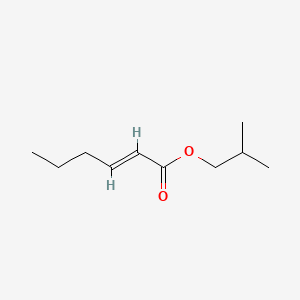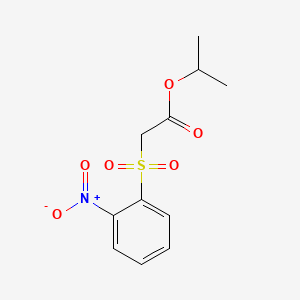
Dichromium silicide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichromium silicide is a binary compound consisting of chromium and silicon. It is known for its high melting point, excellent thermal stability, and resistance to oxidation and corrosion. These properties make it a valuable material in various high-temperature and high-stress applications, particularly in the fields of electronics and aerospace.
准备方法
Synthetic Routes and Reaction Conditions: Dichromium silicide can be synthesized through several methods, including:
Currentless Diffusion Saturation: This method involves the diffusion of silicon atoms into chromium in chloride-fluoride melts.
Metal-Thermal Reduction: Chromium (III) chloride and sodium fluorine-silicate are reduced by metallic sodium or magnesium to produce silicide powders.
Electrochemical Synthesis: Electrolysis of chloride-fluoride melts containing fluorine-silicate and potassium chromate can also yield this compound.
Industrial Production Methods: In industrial settings, this compound is often produced through high-temperature chemical vapor deposition (CVD) processes. This involves the reaction of chromium chloride with silicon substrates at elevated temperatures, typically around 700-750°C .
化学反应分析
Types of Reactions: Dichromium silicide undergoes various chemical reactions, including:
Reduction: The compound can be reduced in the presence of strong reducing agents like sodium or magnesium.
Substitution: Chromium atoms in the silicide can be substituted with other transition metals under specific conditions.
Common Reagents and Conditions:
Oxidation: Typically occurs at high temperatures in an oxygen-rich environment.
Reduction: Requires strong reducing agents and high temperatures.
Substitution: Involves the use of other transition metals and controlled reaction conditions.
Major Products:
Oxidation: Silicon-oxide layers.
Reduction: Pure chromium and silicon.
Substitution: Mixed metal silicides.
科学研究应用
Dichromium silicide has a wide range of applications in scientific research, including:
Electronics: Used in the fabrication of Schottky barriers, contacts, and interconnects in silicon integrated circuits.
Energy Generation: Utilized in thermoelectric devices for high-temperature power generation.
Nanotechnology: Chromium silicide nanowires are explored for their potential in magnetic storage, photovoltaic devices, and field emitters.
作用机制
The mechanism of action of dichromium silicide primarily involves its ability to form stable, protective layers under high-temperature conditions. The diffusion of silicon atoms into the chromium matrix creates a robust silicide structure that resists oxidation and corrosion . This makes it an ideal material for applications requiring long-term stability in harsh environments.
相似化合物的比较
- Titanium Silicide (TiSi2)
- Cobalt Silicide (CoSi2)
- Nickel Silicide (NiSi2)
- Molybdenum Silicide (MoSi2)
Comparison:
- Thermal Stability: Dichromium silicide exhibits higher thermal stability compared to titanium and cobalt silicides .
- Oxidation Resistance: It has superior oxidation resistance, making it more suitable for high-temperature applications .
- Electrical Properties: While nickel and cobalt silicides are preferred for their low resistivity in electronic applications, this compound’s unique combination of thermal and chemical stability makes it valuable in specialized fields .
属性
CAS 编号 |
12190-91-9 |
|---|---|
分子式 |
Cr2Si |
分子量 |
132.077 g/mol |
InChI |
InChI=1S/2Cr.Si |
InChI 键 |
SBGVULDIAMCNKN-UHFFFAOYSA-N |
规范 SMILES |
[Si](=[Cr])=[Cr] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



